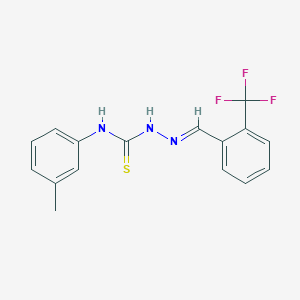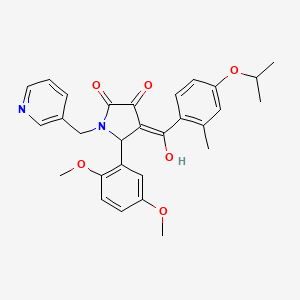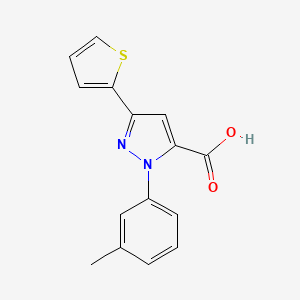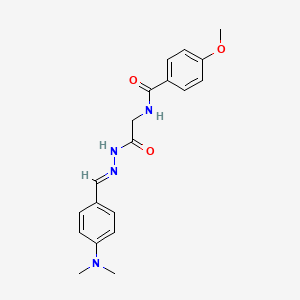
N'-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide is a chemical compound with the molecular formula C28H23ClN2O3 and a molecular weight of 470.96 g/mol . This compound is known for its unique structure, which includes a chlorobenzyl group and a benzylidene moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide typically involves the condensation of 4-chlorobenzyl alcohol with benzaldehyde derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The resulting intermediate is then reacted with phenylacetic acid hydrazide to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide involves its interaction with specific molecular targets. The compound is known to bind to DNA, potentially interfering with DNA replication and transcription processes . This interaction can lead to the inhibition of cell proliferation, making it a candidate for anticancer research. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-3-methylbenzohydrazide
- N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-3-methoxybenzohydrazide
- N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-4-propoxybenzohydrazide
Uniqueness
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide stands out due to its specific structural features, such as the presence of both chlorobenzyl and benzylidene groups. These features contribute to its unique reactivity and potential biological activities, distinguishing it from other similar compounds.
Propiedades
Número CAS |
767306-54-7 |
|---|---|
Fórmula molecular |
C22H19ClN2O2 |
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C22H19ClN2O2/c23-20-11-9-18(10-12-20)16-27-21-8-4-7-19(13-21)15-24-25-22(26)14-17-5-2-1-3-6-17/h1-13,15H,14,16H2,(H,25,26)/b24-15+ |
Clave InChI |
IKZKLAYFPHLEGA-BUVRLJJBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12016078.png)
![4-{[(E)-(2-Chloro-6-fluorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12016082.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12016096.png)
![5-(Diethylamino)-2-((E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12016100.png)



![(5E)-5-[4-(diethylamino)benzylidene]-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016131.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12016144.png)
![2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B12016149.png)

